Cas no 2171179-65-8 ((3S)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid)

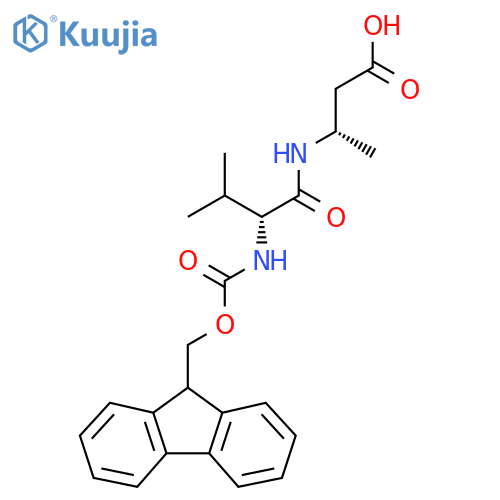

2171179-65-8 structure

商品名:(3S)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid

(3S)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid

- EN300-1576627

- (3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid

- 2171179-65-8

-

- インチ: 1S/C24H28N2O5/c1-14(2)22(23(29)25-15(3)12-21(27)28)26-24(30)31-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20,22H,12-13H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-,22+/m0/s1

- InChIKey: IUIIIQPOIIACID-OYHNWAKOSA-N

- ほほえんだ: O(C(N[C@@H](C(N[C@@H](C)CC(=O)O)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 424.19982200g/mol

- どういたいしつりょう: 424.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 9

- 複雑さ: 630

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

(3S)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1576627-10.0g |

(3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |

2171179-65-8 | 10g |

$14487.0 | 2023-06-04 | ||

| Enamine | EN300-1576627-0.05g |

(3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |

2171179-65-8 | 0.05g |

$2829.0 | 2023-06-04 | ||

| Enamine | EN300-1576627-0.1g |

(3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |

2171179-65-8 | 0.1g |

$2963.0 | 2023-06-04 | ||

| Enamine | EN300-1576627-500mg |

(3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |

2171179-65-8 | 500mg |

$877.0 | 2023-09-24 | ||

| Enamine | EN300-1576627-50mg |

(3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |

2171179-65-8 | 50mg |

$768.0 | 2023-09-24 | ||

| Enamine | EN300-1576627-2500mg |

(3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |

2171179-65-8 | 2500mg |

$1791.0 | 2023-09-24 | ||

| Enamine | EN300-1576627-1.0g |

(3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |

2171179-65-8 | 1g |

$3368.0 | 2023-06-04 | ||

| Enamine | EN300-1576627-2.5g |

(3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |

2171179-65-8 | 2.5g |

$6602.0 | 2023-06-04 | ||

| Enamine | EN300-1576627-1000mg |

(3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |

2171179-65-8 | 1000mg |

$914.0 | 2023-09-24 | ||

| Enamine | EN300-1576627-10000mg |

(3S)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]butanoic acid |

2171179-65-8 | 10000mg |

$3929.0 | 2023-09-24 |

(3S)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

2171179-65-8 ((3S)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobutanoic acid) 関連製品

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬